Taurine-13C2,15N
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Overview
Description
Taurine-13C2,15N, also known as 2-Aminoethanesulfonic acid-13C2,15N, is a stable isotope-labeled compound of taurine. Taurine is a sulfur-containing amino acid and an organic osmolyte involved in cell volume regulation. It provides a substrate for the formation of bile salts and plays a role in the modulation of intracellular free calcium concentration .
Preparation Methods
Synthetic Routes and Reaction Conditions
Taurine-13C2,15N is synthesized by incorporating stable heavy isotopes of carbon (13C) and nitrogen (15N) into the taurine molecule. The synthetic route involves the use of isotope-labeled precursors in a controlled environment to ensure the incorporation of the isotopes at specific positions within the taurine molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotope-labeled starting materials. The process includes multiple steps of purification and quality control to achieve high purity and isotopic enrichment. The compound is then packaged and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Taurine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Taurine can be oxidized to form taurine chloramine, which has antimicrobial properties.
Reduction: Reduction reactions involving taurine are less common but can occur under specific conditions.
Substitution: Taurine can participate in substitution reactions, particularly in the formation of bile salts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hypochlorous acid for oxidation reactions. The conditions for these reactions typically involve aqueous solutions and controlled temperatures to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound include taurine chloramine from oxidation reactions and various bile salts from substitution reactions .
Scientific Research Applications
Taurine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of taurine metabolism.
Biology: Investigated for its role in cell volume regulation and its effects on intracellular calcium concentration.
Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, neuroprotection, and as an antioxidant.
Industry: Utilized in the production of isotope-labeled compounds for research and development purposes
Mechanism of Action
Taurine-13C2,15N exerts its effects through several mechanisms:
Cell Volume Regulation: Acts as an organic osmolyte to regulate cell volume.
Calcium Modulation: Modulates intracellular free calcium concentration, which is crucial for various cellular functions.
Bile Salt Formation: Provides a substrate for the formation of bile salts, aiding in digestion and absorption of fats.
Comparison with Similar Compounds
Similar Compounds
Taurine: The non-labeled version of Taurine-13C2,15N, widely found in animal tissues and involved in similar biological processes.
Cysteine: Another sulfur-containing amino acid that serves as a precursor to taurine.
Hypotaurine: An intermediate in the biosynthesis of taurine from cysteine.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic fate of taurine is essential .
Properties
Molecular Formula |
C2H7NO3S |
---|---|
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2-(15N)azanyl(1,2-13C2)ethanesulfonic acid |
InChI |
InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1+1,2+1,3+1 |
InChI Key |
XOAAWQZATWQOTB-VMIGTVKRSA-N |
Isomeric SMILES |
[13CH2]([13CH2]S(=O)(=O)O)[15NH2] |
Canonical SMILES |
C(CS(=O)(=O)O)N |
Origin of Product |
United States |
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